4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride
Overview
Description
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride is a chemical compound known for its unique structure and reactivity. It contains a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonyl chloride moiety. This compound is often used in various chemical reactions due to its reactive sulfonyl chloride group and the electron-withdrawing trifluoromethyl group.
Mechanism of Action
Target of Action
The primary target of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride is Fatty-acid amide hydrolase 1 . This enzyme plays a crucial role in the hydrolysis of fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .
Mode of Action
It’s likely that the compound binds to the active site of the enzyme, potentially inhibiting its function .
Biochemical Pathways
Given its target, it may influence the endocannabinoid system, which is involved in a variety of physiological processes including pain-sensation, mood, and memory .
Result of Action
By potentially inhibiting fatty-acid amide hydrolase 1, it could lead to an increase in the levels of anandamide, thereby modulating the endocannabinoid system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound should be used only in a well-ventilated area to prevent respiratory irritation . Furthermore, contact with water can liberate toxic gas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 5-(trifluoromethyl)pyridin-2-ol. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ether linkage between the pyridine and benzene rings .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various coupled products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride: This compound has a similar structure but with a chloro substituent instead of a hydrogen atom on the pyridine ring.
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl fluoride: This compound has a fluoride substituent instead of a chloride on the sulfonyl group.
Uniqueness
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride is unique due to its combination of a trifluoromethyl group and a sulfonyl chloride group, which imparts distinct reactivity and stability. The trifluoromethyl group enhances the compound’s electrophilicity and stability, making it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO3S/c13-21(18,19)10-4-2-9(3-5-10)20-11-6-1-8(7-17-11)12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMAYRPWJCLKBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640014 | |
Record name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874838-96-7 | |
Record name | 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874838-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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